

Comprehensive Spectroscopic Characterization: N-Ethyl-2-methylcyclohexan-1-amine

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Compound of Interest

Compound Name: *N-ethyl-2-methylcyclohexan-1-amine*

Cat. No.: *B13185803*

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Executive Summary & Molecule Identity

N-Ethyl-2-methylcyclohexan-1-amine (CAS: 39190-90-4) is a secondary amine derivative of cyclohexylamine. It is frequently encountered as a pharmaceutical intermediate or a degradation product in the synthesis of secondary amine-based stimulants.

Characterization is complicated by the presence of two chiral centers (C1 and C2), resulting in two distinct diastereomers: cis and trans. A robust analytical workflow must distinguish between these isomers, as their pharmacological and physical properties differ.

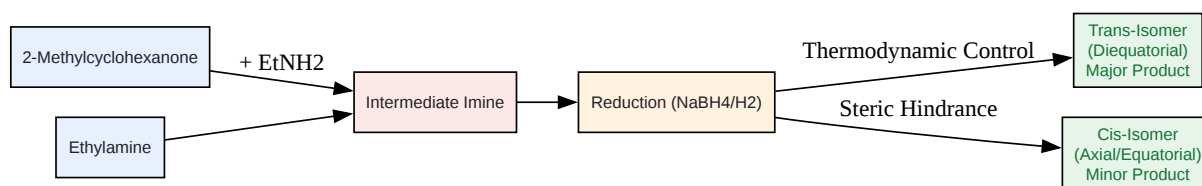
Property	Data
IUPAC Name	N-ethyl-2-methylcyclohexan-1-amine
Molecular Formula	C
	H
	N
Molecular Weight	141.26 g/mol
Monoisotopic Mass	141.1517 Da
Key Structural Features	Secondary amine, Cyclohexane ring, Vicinal substitution (1,[1][2]2)

Stereochemical Framework

Before analyzing spectra, one must understand the conformational landscape. The synthesis (typically reductive amination of 2-methylcyclohexanone) yields a mixture of cis and trans isomers.

- Trans-isomer (Thermodynamic): The bulky groups (Methyl at C2 and N-Ethyl at C1) prefer the diequatorial orientation to minimize 1,3-diaxial interactions.
- Cis-isomer (Kinetic/Steric): One substituent is axial and the other is equatorial.

Workflow: Synthesis & Stereochemistry



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Figure 1: Reductive amination pathway yielding diastereomeric mixtures.

Mass Spectrometry (MS) Data

Technique: GC-MS (Electron Ionization, 70 eV) Interpretation Strategy: Amine fragmentation is dominated by

-cleavage, where the bond adjacent to the nitrogen atom breaks to stabilize the radical cation.

Fragmentation Pathway

- Molecular Ion (): Expect a weak signal at m/z 141. Aliphatic amines often show weak molecular ions due to rapid fragmentation.
- -Cleavage (Primary Pathway): The bond between C1 and C2 (ring) or C1 and C6 breaks.
 - Loss of Methyl (from ethyl group): m/z 141
 - m/z 126 (Weak).
 - Loss of Ethyl (N-dealkylation): m/z 141
 - m/z 112 (Secondary).
- Base Peak Formation: The most stable fragment typically involves ring opening and hydrogen rearrangement. For N-ethylcyclohexylamines, the base peak is often m/z 84 or m/z 71, corresponding to the iminium ion fragments derived from the ring.

Predicted MS Peak Table

m/z	Intensity	Assignment	Mechanism
141	< 5%	[M]	Molecular Ion (Parent)
126	5-10%	[M – CH]	Loss of methyl from N-ethyl group
112	10-20%	[M – C H]	Loss of N-ethyl group (C-N cleavage)
84	100%	C H N	Ring fragmentation (McLafferty-like or -cleavage)
71	40-60%	C H N	Further ring degradation
58	30-50%	C H N	-cleavage (Et-NH=CH)

Infrared Spectroscopy (IR)

Technique: FTIR (ATR or Thin Film) The IR spectrum confirms the functional group identity (secondary amine).

- 3300 – 3350 cm

:N-H Stretching. Look for a single weak-to-medium band (characteristic of secondary amines). Primary amines would show a doublet.[3]

- 2850 – 2960 cm

:C-H Stretching. Strong absorptions due to the cyclohexane ring and alkyl groups.

- ~2960 cm

: Asymmetric methyl stretch.

- ~2925 cm

: Methylene asymmetric stretch.

- 1450 – 1470 cm

:CH

Bending (Scissoring).

- 1100 – 1200 cm

:C-N Stretching. Medium intensity.

Nuclear Magnetic Resonance (NMR)

Technique: 400 MHz or higher recommended. Solvent: CDCl

(Chloroform-d).[4]

This is the primary tool for stereochemical assignment. The coupling constants (

) of the proton at C1 (H1) are the definitive indicator of cis vs trans.[5]

H NMR Data (Predicted)

Note: Chemical shifts (

) are estimates based on substituent additivity rules relative to 2-methylcyclohexanamine.

Proton	(ppm)	Multiplicity	Integral	Key Diagnostic Feature
H1 (Methine)	2.25 – 2.45	Multiplet (dt or ddd)	1H	Trans: Large axial-axial coupling (Hz). Cis: Smaller axial-equatorial coupling (Hz).
N-CH (Ethyl)	2.60 – 2.75	Quartet (Hz)	2H	Distinctive ethyl methylene signal.
Ring H (Ax/Eq)	1.00 – 1.90	Complex Multiplets	9H	Cyclohexane envelope.
N-CH -CH	1.08 – 1.15	Triplet (Hz)	3H	Ethyl terminal methyl.
Ring-CH	0.90 – 1.05	Doublet (Hz)	3H	Trans: Methyl is equatorial (lower shift). Cis: Methyl may be axial (slightly deshielded).
N-H	0.8 – 1.5	Broad Singlet	1H	Exchangeable with D O.

C NMR Data (Predicted)

Expect 9 distinct carbon signals.

- C1 (CH-N): ~56 – 60 ppm. (Deshielded by Nitrogen).[3]

- N-CH

(Ethyl): ~41 – 43 ppm.

- C2 (CH-Me): ~30 – 35 ppm.

- Ring CH

s: Four signals between 20 – 35 ppm.

- Ring-CH

: ~18 – 20 ppm.

- Ethyl-CH

: ~15 ppm.

Experimental Protocols

Protocol A: Sample Preparation for NMR

- Isolation: Ensure the amine is in the free base form. If starting with a hydrochloride salt (CAS 39190-90-4), dissolve 20 mg in 1 mL water, basify with 1M NaOH, extract into CDCl

(0.7 mL), and dry over anhydrous K

CO

.

- Filtration: Filter the CDCl

solution through a cotton plug directly into the NMR tube to remove drying agent and particulates.

- Acquisition: Run a standard proton scan (16 scans) and a

C scan (256 scans).

- Differentiation: If distinguishing isomers is difficult due to overlap, add a small amount of Benzene-d

or run the spectrum entirely in C

D

. The "benzene effect" often shifts the methyl and methine protons of isomers differently, resolving overlap.

Protocol B: GC-MS Analysis

- Column: DB-5ms or equivalent (non-polar, 5% phenyl).

- Inlet Temp: 250°C.

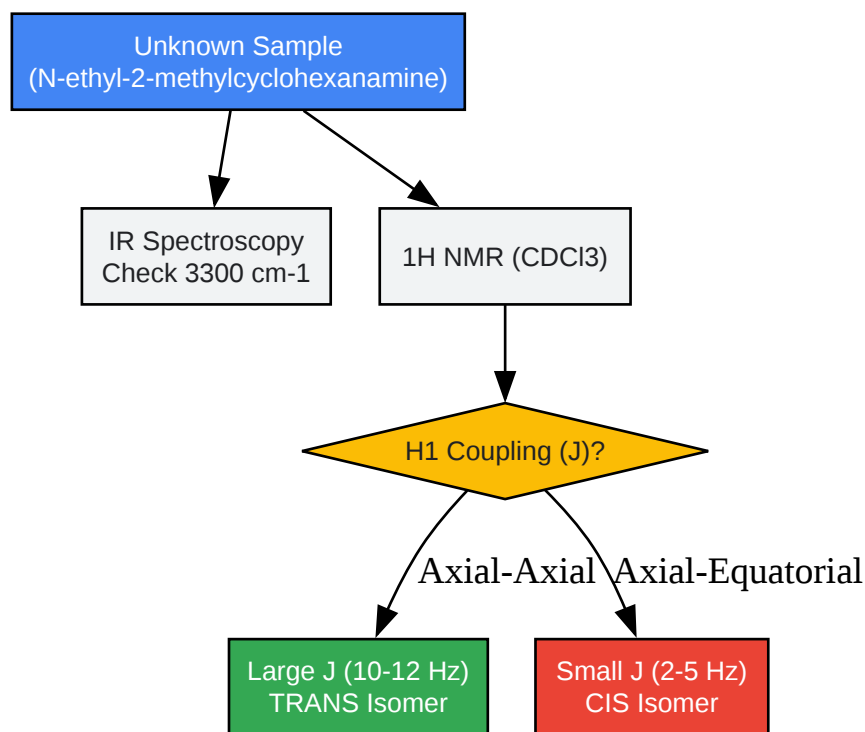
- Oven Program: 60°C (hold 1 min)

15°C/min

280°C.

- Derivatization (Optional): If tailing occurs (common with amines), derivatize with Trifluoroacetic Anhydride (TFAA) to form the amide, which improves peak shape and provides a distinct molecular ion at $M + 96$.

Workflow Visualization: Spectral Assignment



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Figure 2: Decision tree for stereochemical assignment using NMR.

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